3-[3-(Trimethoxysilyl)propyl]-7-oxabicyclo[4.1.0]heptane
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Overview
Description
3-[3-(Trimethoxysilyl)propyl]-7-oxabicyclo[4.1.0]heptane is a chemical compound known for its unique structure and versatile applications. It is an organosilicon compound that features a bicyclic ring system with an epoxide group and a trimethoxysilyl functional group. This compound is often used as a coupling agent and adhesion promoter in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trimethoxysilyl)propyl]-7-oxabicyclo[4.1.0]heptane typically involves the reaction of 3,4-epoxycyclohexylmethyltrimethoxysilane with appropriate reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. The industrial production methods also incorporate purification steps to remove any impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trimethoxysilyl)propyl]-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxidized products.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trimethoxysilyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield diols, while substitution reactions can produce various silylated derivatives .
Scientific Research Applications
3-[3-(Trimethoxysilyl)propyl]-7-oxabicyclo[4.1.0]heptane has a wide range of scientific research applications, including:
Chemistry: Used as a coupling agent to functionalize substrates and improve the dispersion of nanoparticles.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of composite materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3-[3-(Trimethoxysilyl)propyl]-7-oxabicyclo[4.1.0]heptane involves its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group reacts with hydroxyl groups on surfaces, forming stable siloxane bonds. This enhances the adhesion and compatibility of the compound with different materials. The epoxide group also contributes to its reactivity and versatility in various applications .
Comparison with Similar Compounds
Similar Compounds
3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane: A similar compound with an additional nitrogen atom in the bicyclic ring.
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Another related compound with a different substitution pattern.
Uniqueness
3-[3-(Trimethoxysilyl)propyl]-7-oxabicyclo[4.1.0]heptane is unique due to its combination of a bicyclic ring system with an epoxide group and a trimethoxysilyl functional group. This unique structure imparts specific reactivity and properties, making it valuable in various applications .
Properties
CAS No. |
33684-79-6 |
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Molecular Formula |
C12H24O4Si |
Molecular Weight |
260.40 g/mol |
IUPAC Name |
trimethoxy-[3-(7-oxabicyclo[4.1.0]heptan-3-yl)propyl]silane |
InChI |
InChI=1S/C12H24O4Si/c1-13-17(14-2,15-3)8-4-5-10-6-7-11-12(9-10)16-11/h10-12H,4-9H2,1-3H3 |
InChI Key |
DBUFXGVMAMMWSD-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCC1CCC2C(C1)O2)(OC)OC |
Origin of Product |
United States |
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